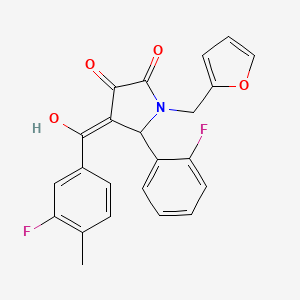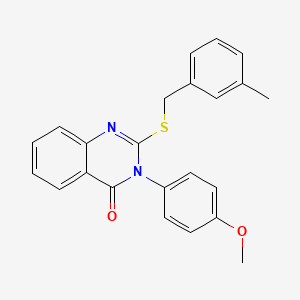![molecular formula C22H20N4O2S B12024069 1-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12024069.png)
1-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((E)-{[3-(3-isopropoxiphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naftol es un compuesto orgánico complejo que pertenece a la clase de las bases de Schiff. Las bases de Schiff se caracterizan por la presencia de un grupo imina o azometina (-C=N-). Este compuesto es notable por su estructura única, que incluye un residuo naftol, un anillo triazol y un grupo isopropoxiphenyl.
Métodos De Preparación
La síntesis de 1-((E)-{[3-(3-isopropoxiphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naftol típicamente involucra la condensación de 2-naftol con un aldehído o cetona apropiado en presencia de un derivado de triazol. La reacción generalmente se lleva a cabo bajo condiciones de reflujo con un solvente adecuado como etanol o metanol. La mezcla de reacción se enfría y el producto se aísla por filtración y se purifica por recristalización.
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis.
Análisis De Reacciones Químicas
1-((E)-{[3-(3-isopropoxiphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naftol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que resulta en la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde se introducen grupos funcionales como halógenos o grupos alquilo.
Condensación: Puede participar en reacciones de condensación con otros aldehídos o cetonas para formar estructuras más complejas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores ácidos o básicos, temperaturas variables y solventes específicos para facilitar las transformaciones deseadas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas empleados.
Aplicaciones Científicas De Investigación
1-((E)-{[3-(3-isopropoxiphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naftol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como ligando en química de coordinación para formar complejos metálicos con posibles propiedades catalíticas.
Biología: El compuesto exhibe actividades biológicas como antimicrobianas, antifúngicas y anticancerígenas, lo que lo convierte en un tema de interés en la química medicinal.
Medicina: Sus posibles aplicaciones terapéuticas incluyen el desarrollo de nuevos fármacos para el tratamiento de diversas enfermedades.
Industria: El compuesto se utiliza en la síntesis de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-((E)-{[3-(3-isopropoxiphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naftol involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a iones metálicos, formando complejos estables que exhiben efectos catalíticos o inhibitorios sobre las reacciones enzimáticas. En sistemas biológicos, puede interactuar con componentes celulares, lo que lleva a la interrupción de las vías metabólicas y la inhibición del crecimiento microbiano.
Comparación Con Compuestos Similares
Los compuestos similares a 1-((E)-{[3-(3-isopropoxiphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naftol incluyen otras bases de Schiff y derivados de triazol. Estos compuestos comparten similitudes estructurales pero difieren en sus grupos funcionales y sustituyentes específicos. Por ejemplo:
- (E)-1-(3-((2-hydroxy-3-methylbenzylidene)amino)phenyl)ethan-1-one
- (E)-2-(((3-chloro-4-(4-chlorophenoxy)phenyl)imino)methyl)-6-methylphenol
La singularidad de 1-((E)-{[3-(3-isopropoxiphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naftol radica en su combinación específica de grupos funcionales, que imparte propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C22H20N4O2S |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H20N4O2S/c1-14(2)28-17-8-5-7-16(12-17)21-24-25-22(29)26(21)23-13-19-18-9-4-3-6-15(18)10-11-20(19)27/h3-14,27H,1-2H3,(H,25,29)/b23-13+ |
Clave InChI |
LEEICKSVLVWBGD-YDZHTSKRSA-N |
SMILES isomérico |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC4=CC=CC=C43)O |
SMILES canónico |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12023989.png)
![Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12023991.png)


![N-(3,4-difluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12023999.png)

![4-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12024007.png)
![3-((5E)-5-{[5-(2-Chloro-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12024027.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12024028.png)


![[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12024050.png)


